Receptor Binding Affinity: GA3 Exhibits Moderate GID1 Affinity Compared to GA4
In an in vitro assay using rice GID1 receptor, GA3 demonstrated measurable binding affinity, but GA4 exhibited the highest affinity among active gibberellins tested. This differential binding translates to varying potency in triggering downstream DELLA protein degradation and subsequent growth responses [1]. The crystal structure of the GID1-GA3 complex has been resolved at 1.9 Å resolution, confirming direct molecular interaction [2].
| Evidence Dimension | Receptor binding affinity (GID1) |
|---|---|
| Target Compound Data | GA3: Moderate affinity, forms stable complex with GID1 (crystal structure resolved at 1.9 Å) |
| Comparator Or Baseline | GA4: Highest affinity among active gibberellins; GA1: Comparable to GA3; Inactive gibberellins: No detectable affinity |
| Quantified Difference | GA4 > GA3 ≈ GA1 >>> inactive gibberellins |
| Conditions | In vitro binding assay with recombinant rice GID1 protein; X-ray crystallography |
Why This Matters
Understanding relative receptor affinity is critical for predicting bioactivity and dose-response relationships; GA3's moderate affinity necessitates higher application rates compared to GA4 for equivalent growth responses in GA-sensitive tissues.
- [1] Shimada A, Ueguchi-Tanaka M, Nakatsu T, Nakajima M, Naoe Y, Ohmiya H, Kato H, Matsuoka M. Structural basis for gibberellin recognition by its receptor GID1. Nature. 2008;456:459-463. View Source
- [2] PDB ID: 3ED1. Crystal Structure of Rice GID1 complexed with GA3. RCSB Protein Data Bank. View Source
